2-Ethoxy-5-(methoxymethyl)benzaldehyde
Overview
Description
2-Ethoxy-5-(methoxymethyl)benzaldehyde is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-5-(methoxymethyl)benzaldehyde consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-5-(methoxymethyl)benzaldehyde, such as its melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Two-Step Synthesis of Alkylamino Arylethanols : A study outlines a simple two-step synthesis of 2-(alkylamino)-1-arylethanols from aromatic aldehydes, showcasing the utility of benzaldehydes in generating intermediates for further chemical transformations (Moshkin & Sosnovskikh, 2013).
Microwave vs. Traditional Solvothermal Syntheses : Research comparing microwave and traditional solvothermal syntheses of Co(II)4O4 cubes highlights the efficiency of microwave heating in crystal synthesis, using variants of benzaldehydes (Zhang et al., 2013).
Materials Science and Catalysis
- Process Development for Enzyme Catalyzed Asymmetric C–C-Bond Formation : A study presents the process development for enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde lyase, underlining the potential for creating enantioselective synthetic pathways (Kühl et al., 2007).
Magnetic Properties and Cluster Synthesis
- Magnetic Properties of Co(II)4O4 Cubes : This research delves into the magnetic properties of synthesized Co(II)4O4 cubes, demonstrating the role of benzaldehyde derivatives in the formation of structures with significant magnetic interactions (Zhang et al., 2013).
Pharmacological and Biochemical Insights
- Chalcones Synthesis for Anti-Inflammatory and Antimicrobial Activity : A study synthesizes a new series of chalcones from substituted benzaldehyde, exhibiting notable anti-inflammatory and antimicrobial activities, showcasing the pharmaceutical applications of benzaldehyde derivatives (Gaikwad et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Ethoxy-5-(methoxymethyl)benzaldehyde are currently unknown . This compound is used for proteomics research , which suggests it may interact with proteins or other biological molecules.
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or other biological molecules, altering their function or structure.
Result of Action
As a biochemical used in proteomics research , it may have various effects depending on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethoxy-5-(methoxymethyl)benzaldehyde . .
properties
IUPAC Name |
2-ethoxy-5-(methoxymethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11-5-4-9(8-13-2)6-10(11)7-12/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTZLKMSHWHVPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)COC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284381 | |
Record name | 2-Ethoxy-5-(methoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-(methoxymethyl)benzaldehyde | |
CAS RN |
883537-87-9 | |
Record name | 2-Ethoxy-5-(methoxymethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883537-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-5-(methoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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